molecular formula C10H8N2O B1396615 2-(1H-pyrazol-4-yl)benzaldehyde CAS No. 1283119-12-9

2-(1H-pyrazol-4-yl)benzaldehyde

Cat. No. B1396615
M. Wt: 172.18 g/mol
InChI Key: NCRZKPXKIIFHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-pyrazol-4-yl)benzaldehyde” is a compound that belongs to the family of N-heterocycles . It contains a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The compound can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Synthesis Analysis

The synthesis of 2-(1H-pyrazol-4-yl)benzaldehyde involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This reaction is carried out at room or lower temperature (–5 to 0°C) .


Molecular Structure Analysis

The molecular structure of “2-(1H-pyrazol-4-yl)benzaldehyde” includes a five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives, including “2-(1H-pyrazol-4-yl)benzaldehyde”, are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are used in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .

Scientific Research Applications

Synthesis of Novel Compounds

2-(1H-pyrazol-4-yl)benzaldehyde has been utilized in the synthesis of diverse novel compounds. For instance, it has been involved in the preparation of hydrazone derivatives containing pyrazole rings, which have shown moderate fungicidal activity. This highlights its potential in contributing to the development of new fungicides (Xiaodong Yang, 2008). Furthermore, palladium(II) complexes bearing pyrazole-based Schiff base ligands synthesized from reactions involving substituted benzaldehydes have been studied for their cytotoxic effects against cancer cell lines, demonstrating the compound's significance in medicinal chemistry research (A. Abu-Surrah et al., 2010).

Material Science Applications

In materials science, the compound has contributed to the development of novel heterocyclic compounds with potential applications in fluorescent chemosensors. For example, a study synthesized novel pyrazoline derivatives acting as fluorescent chemosensors for metal ions, indicating its role in the creation of new materials for detecting metal ions (Salman A. Khan, 2020). Another research focused on synthesizing and characterizing new series of hydroxy pyrazolines, potentially useful in various applications within organic chemistry and materials science (Humaira Parveen et al., 2008).

Catalysis

2-(1H-pyrazol-4-yl)benzaldehyde has also found applications in catalysis, where C-scorpionate Cu(II) complex derived from it demonstrated ultra-fast and selective oxidation of styrene to benzaldehyde. This highlights its utility in facilitating efficient and environmentally friendly chemical transformations (T. Duarte et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, “4-(1H-Pyrazol-4-yl)benzaldehyde”, suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The development of synthetic approaches to new pyrazole–benzimidazole conjugates, including “2-(1H-pyrazol-4-yl)benzaldehyde”, is an important area of organic chemistry . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

2-(1H-pyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-10(8)9-5-11-12-6-9/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZKPXKIIFHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-4-yl)benzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzaldehyde (300 mg, 1.62 mmol) in DMF (10 mL) are added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (470 mg, 2.43 mmol), Pd(PPh3)4 (190 mg, 0.16 mmol) and 2M Na2CO3 (0.50 mL) at room temperature. The solution is heated to 100° C. for 1 hour in a microwave reactor, cooled and poured into water and EtOAc. Layers are separated and the aqueous phase extracted with EtOAc (1×10 mL). The combined organics are dried (MgSO4), filtered and are concentrated to give the crude product which is purified via flash chromatography (12 g silica gel, 0-10% MeOH/CH2Cl2). The product-containing fractions are combined and concentrated to give 2-(1H-pyrazol-4-yl)-benzaldehyde (110 mg, 39%) which is used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-4-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(1H-pyrazol-4-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(1H-pyrazol-4-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(1H-pyrazol-4-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(1H-pyrazol-4-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.